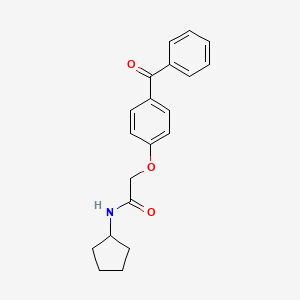
calcium;2H-thiophen-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;2H-thiophen-2-ide is a compound that combines calcium ions with a thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their aromatic properties and are widely used in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including calcium;2H-thiophen-2-ide, can be achieved through several methods:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Hinsberg Synthesis: This involves the condensation of α-dicetones with ethyl thiodiacetate.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Calcium;2H-thiophen-2-ide undergoes various chemical reactions, including:
Electrophilic Substitution: Thiophene derivatives are known to undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: Thiophene can be reduced under different conditions to yield various products.
Friedel-Crafts Acylation: This reaction involves the acetylation of thiophene with acetic anhydride in the presence of phosphoric acid.
Common Reagents and Conditions
Nitration: Nitric acid in acetic anhydride is used to nitrate thiophene, forming 2-nitrothiophene.
Sulfonation: Concentrated sulfuric acid is used to sulfonate thiophene, forming thiophene-2-sulfonic acid.
Halogenation: Chlorine or bromine is used for halogenation at room temperature.
Major Products
2-Nitrothiophene: Formed from nitration.
Thiophene-2-sulfonic acid: Formed from sulfonation.
2-Acetylthiophene: Formed from Friedel-Crafts acylation.
Scientific Research Applications
Calcium;2H-thiophen-2-ide has several applications in scientific research:
Medicinal Chemistry: Thiophene derivatives are used in the development of drugs with anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: They are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the development of insecticides.
Mechanism of Action
The mechanism of action of calcium;2H-thiophen-2-ide involves its interaction with molecular targets and pathways. Thiophene derivatives can modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission . These interactions contribute to their pharmacological effects, such as anti-inflammatory and anti-cancer activities.
Comparison with Similar Compounds
Similar Compounds
Furan: A heterocyclic compound with an oxygen atom in the ring.
Pyrrole: A heterocyclic compound with a nitrogen atom in the ring.
Selenophene: A heterocyclic compound with a selenium atom in the ring.
Uniqueness
Calcium;2H-thiophen-2-ide is unique due to the presence of a sulfur atom in the ring, which imparts distinct chemical and biological properties. Its ability to undergo various electrophilic substitution reactions and its applications in medicinal chemistry and material science make it a valuable compound .
Properties
CAS No. |
49591-42-6 |
|---|---|
Molecular Formula |
C8H6CaS2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
calcium;2H-thiophen-2-ide |
InChI |
InChI=1S/2C4H3S.Ca/c2*1-2-4-5-3-1;/h2*1-3H;/q2*-1;+2 |
InChI Key |
BVZLIAQPOFCZQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CS[C-]=C1.C1=CS[C-]=C1.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


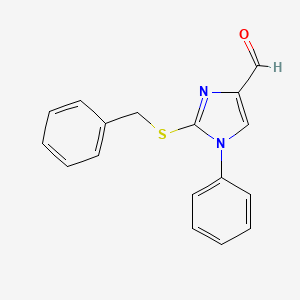
![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)
![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)
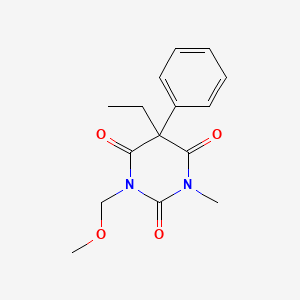

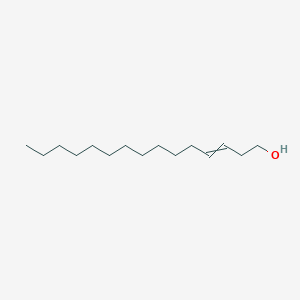
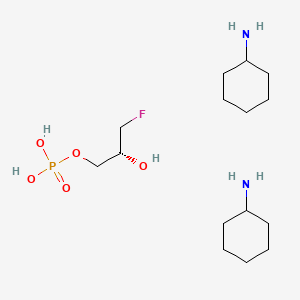
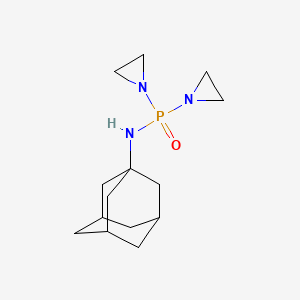
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)

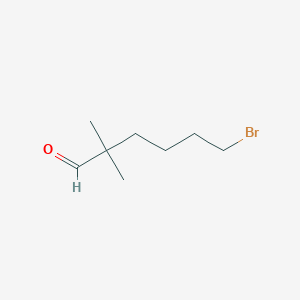
![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
